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Introduction
Enzymatic digestion of proteins is a fundamental technique in proteomics and protein

characterization. The process involves the use of proteases to cleave proteins into smaller

peptides, which can then be analyzed by various methods such as mass spectrometry.

Monitoring the extent of protein digestion is crucial for ensuring complete and reproducible

results. The 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay is a rapid, sensitive, and reliable

spectrophotometric method for quantifying the primary amines released during proteolysis,

thereby providing a measure of the extent of protein digestion.[1][2][3]

This application note provides a detailed protocol for monitoring the enzymatic digestion of

proteins using the TNBSA assay. It is intended for researchers, scientists, and drug

development professionals working with proteins.

Principle of the TNBSA Assay
TNBSA reacts with primary amino groups (present at the N-terminus of peptides and on the

side chain of lysine residues) in an alkaline environment (pH 8.5) to form a yellow-colored TNP-

amine derivative.[1][4][5] This derivative is highly chromogenic and can be quantified by

measuring its absorbance at 335-345 nm.[4][5] The intensity of the color produced is directly

proportional to the number of free primary amino groups in the sample. As enzymatic digestion

proceeds, more peptide bonds are cleaved, resulting in an increase in the number of free N-

terminal amino groups and thus an increase in the absorbance signal.
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Materials and Reagents
Protein Sample: e.g., Bovine Serum Albumin (BSA)

Proteolytic Enzyme: e.g., Trypsin

Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.5[6]

Reducing Agent: 100 mM Dithiothreitol (DTT) in digestion buffer[6]

Alkylating Agent: 100 mM Iodoacetamide (IAA) in digestion buffer (prepare fresh)[6]

TNBSA Reagent: 5% (w/v) TNBSA solution

Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5[1][5]

Stop Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS) and 1 N Hydrochloric Acid (HCl)[1]

[5]

Standard: Glycine or an amino acid standard for creating a standard curve

Caution: Buffers containing primary amines, such as Tris or glycine, should be avoided as they

will react with TNBSA.[1]

Experimental Protocols
I. In-Solution Enzymatic Digestion of Protein
This protocol describes the digestion of a protein sample in solution using trypsin.

Protein Denaturation and Reduction:

Dissolve the protein sample (e.g., 1-10 µg) in 100 µL of digestion buffer.[6]

Add 2 µL of 100 mM DTT to a final concentration of 2 mM.[6]

Incubate the mixture at 60°C for 30 minutes to reduce the disulfide bonds.[6]

Alkylation:
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Cool the sample to room temperature.

Add 8 µL of freshly prepared 100 mM IAA to a final concentration of approximately 10 mM.

[6]

Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues,

preventing the reformation of disulfide bonds.[6]

Enzymatic Digestion:

Add trypsin to the protein solution at a 1:50 enzyme-to-substrate ratio (w/w).[7] For

example, for 10 µg of protein, add 0.2 µg of trypsin.

Incubate the digestion mixture at 37°C.[7]

To monitor the digestion progress, aliquots of the reaction mixture can be taken at different

time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

The reaction can be stopped by freezing the aliquots at -20°C or by proceeding directly to

the TNBSA assay.

II. Monitoring Digestion with the TNBSA Assay
This protocol outlines the procedure for quantifying the primary amines in the digested protein

samples.

Preparation of TNBSA Working Solution:

Dilute the 5% TNBSA stock solution 500-fold with the reaction buffer (0.1 M sodium

bicarbonate, pH 8.5) to a final concentration of 0.01% (w/v).[1][5] This working solution

should be prepared fresh.[1][5]

Sample Preparation:

For each time point of the digestion, take an aliquot of the digest mixture.

Dilute the sample with the reaction buffer to a final protein concentration of 20-200 µg/mL.

[1][5]
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TNBSA Reaction:

To 0.5 mL of the diluted sample, add 0.25 mL of the 0.01% TNBSA working solution.[1][5]

Mix well and incubate at 37°C for 2 hours.[1][5]

Stopping the Reaction:

After incubation, add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to

stop the reaction.[1][5]

Absorbance Measurement:

Measure the absorbance of the solution at 335 nm using a spectrophotometer.[1][5] Use a

blank solution containing all reagents except the protein sample to zero the

spectrophotometer.

III. Standard Curve Generation
A standard curve is essential for quantifying the concentration of primary amines.

Prepare Standards:

Prepare a series of known concentrations of an amino acid standard (e.g., glycine) in the

reaction buffer (e.g., 0, 2, 5, 10, 15, 20 µg/mL).[1]

TNBSA Reaction and Measurement:

Perform the TNBSA assay on the standards as described in Protocol II.

Plot the Standard Curve:

Plot the absorbance at 335 nm versus the concentration of the amino acid standard. This

will generate a standard curve that can be used to determine the concentration of primary

amines in the protein digest samples.

Data Presentation
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The following tables present illustrative data for monitoring the tryptic digestion of Bovine

Serum Albumin (BSA) using the TNBSA assay.

Table 1: Standard Curve for Glycine

Glycine Concentration (µg/mL) Absorbance at 335 nm

0 0.000

2 0.152

5 0.380

10 0.765

15 1.148

20 1.530

Table 2: Monitoring Tryptic Digestion of BSA over Time

Digestion Time (hours) Absorbance at 335 nm
Concentration of Primary
Amines (µg/mL)*

0 0.210 2.76

1 0.455 5.99

2 0.680 8.95

4 0.950 12.50

8 1.215 15.99

24 1.450 19.08

*Concentration of primary amines is calculated based on the glycine standard curve.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNBSA
(2,4,6-Trinitrobenzene

Sulfonic Acid)

pH 8.5

Primary Amine
(R-NH2)

TNP-Amine Derivative
(Yellow Product)

Reaction Measure Absorbance
at 335 nm

Quantification

Click to download full resolution via product page

Caption: Chemical principle of the TNBSA assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1208975?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Digestion

TNBSA Assay

Data Analysis

Protein Sample

Denature & Reduce
(DTT, 60°C)

Alkylate
(IAA, RT, dark)

Enzymatic Digestion
(Trypsin, 37°C)

Collect Aliquots
(Time points)

Add TNBSA
(0.01%, 37°C, 2h)

Stop Reaction
(SDS, HCl)

Measure Absorbance
(335 nm)

Quantify Primary Amines

Generate Standard Curve
(Glycine)

Click to download full resolution via product page

Caption: Workflow for monitoring protein digestion.
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Conclusion
The TNBSA assay is a straightforward and effective method for monitoring the progress of

enzymatic protein digestion. By quantifying the increase in primary amines, researchers can

optimize digestion conditions and ensure the completeness of the reaction, which is critical for

downstream applications such as mass spectrometry-based proteomics. This application note

provides a comprehensive protocol and the necessary information to successfully implement

this assay in the laboratory.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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